molecular formula C17H14F3N5OS B5714789 N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine

N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine

Cat. No. B5714789
M. Wt: 393.4 g/mol
InChI Key: KZNYYCFILXWVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine is a useful research compound. Its molecular formula is C17H14F3N5OS and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine is 393.08711575 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Transformation

    Research by Wendelin and Kerbl (1984) explored the transformation of specific chalcones with guanidine, resulting in compounds including 4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine. This process highlights the chemical reactivity and potential for generating pyrimidinamines, a class to which N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine belongs (Wendelin & Kerbl, 1984).

  • Compound Synthesis and Characterization

    Jadhav et al. (2022) discussed the synthesis of pyrimidine derivatives, which possess various pharmacological and biological activities. The paper details the process of synthesizing and characterizing compounds structurally related to N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine, demonstrating the compound's relevance in pharmacological research (Jadhav et al., 2022).

Biological Activities and Applications

  • Antifilarial Activity

    Bao (1989) synthesized and screened derivatives of guanidines, including compounds structurally similar to N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine, demonstrating their potential as microfilaricidal and macrofilaricidal agents (Bao, 1989).

  • Herbicidal Activity

    Feng-gang Wang (2006) investigated the herbicidal activity of trifluoromethylpyrimidylsulfonylureas, providing insights into the potential agricultural applications of compounds similar to N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine (Wang Feng-gang, 2006).

  • Antimicrobial and Anticancer Activities

    El-Moneim (2014) synthesized pyrimidine derivatives and evaluated their antimicrobial and anticancer activities, suggesting possible therapeutic applications for compounds related to N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine (El-Moneim, 2014).

properties

IUPAC Name

1-(4-methoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5OS/c1-26-11-6-4-10(5-7-11)22-15(21)25-16-23-12(13-3-2-8-27-13)9-14(24-16)17(18,19)20/h2-9H,1H3,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNYYCFILXWVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine
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N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine
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N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine
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N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine
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Reactant of Route 5
N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine
Reactant of Route 6
N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.